methyl 5-[4-(benzyloxy)-3-methoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-[4-(benzyloxy)-3-methoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[4-(benzyloxy)-3-methoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic building blocks. Common reagents include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating in the presence of a base such as pyrrolidine, which facilitates the formation of the thiazolo[3,2-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[4-(benzyloxy)-3-methoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Methyl 5-[4-(benzyloxy)-3-methoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-[4-(benzyloxy)-3-methoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazolo[3,2-a]pyrimidine core is structurally similar to purine, allowing it to bind effectively to biological targets such as enzymes and receptors . This binding can inhibit or modulate the activity of these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- **Ethyl (2E)-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- **Methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Methyl 5-[4-(benzyloxy)-3-methoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its benzyloxy and methoxy substituents enhance its solubility and reactivity, making it a valuable compound for various applications .
Biological Activity
Methyl 5-[4-(benzyloxy)-3-methoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclization reactions. The compound in focus can be synthesized through the reaction of appropriate precursors under acidic conditions. Various studies have reported modifications to the thiazolo[3,2-a]pyrimidine core to enhance biological activity and selectivity against specific targets.
Biological Activity
The biological activities of this compound include:
Antimicrobial Activity
Research indicates that thiazolo[3,2-a]pyrimidines exhibit moderate antimicrobial properties. In a study evaluating various derivatives, compounds similar to the one showed promising antibacterial activity against several strains. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
Thiazolo[3,2-a]pyrimidines have been identified as potential anticancer agents. For instance, derivatives have demonstrated significant cytotoxicity against various cancer cell lines such as HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. A notable study reported that certain substituted thiazolo[3,2-a]pyrimidines exhibited IC50 values significantly lower than standard chemotherapeutic agents like Sorafenib .
Anti-inflammatory Effects
Some studies have also highlighted the anti-inflammatory properties of thiazolo[3,2-a]pyrimidines. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. The specific compound under review has shown potential in reducing inflammation markers in vitro .
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. Modifications at various positions on the thiazolo ring significantly influence potency and selectivity. For example:
- Substituents on the aromatic ring : Variations in substituents can enhance or diminish activity against specific targets.
- Alkyl groups : The presence of ethyl and methyl groups has been associated with increased lipophilicity and bioavailability .
Case Study 1: Cytotoxicity Evaluation
In a comparative study involving multiple thiazolo[3,2-a]pyrimidine derivatives, the compound exhibited superior cytotoxicity against M-HeLa cells compared to other tested analogs. The study utilized a standard MTT assay to determine cell viability post-treatment .
Case Study 2: Antimicrobial Screening
A series of synthesized thiazolo derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition comparable to established antibiotics .
Properties
Molecular Formula |
C25H26N2O5S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
methyl 2-ethyl-5-(3-methoxy-4-phenylmethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H26N2O5S/c1-5-20-23(28)27-22(21(24(29)31-4)15(2)26-25(27)33-20)17-11-12-18(19(13-17)30-3)32-14-16-9-7-6-8-10-16/h6-13,20,22H,5,14H2,1-4H3 |
InChI Key |
YYINBVZKMFWTMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |
Origin of Product |
United States |
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